molecular formula C21H24N2O3S2 B4180285 N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE

N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE

Cat. No.: B4180285
M. Wt: 416.6 g/mol
InChI Key: CMPBQXAJJWCKAH-UHFFFAOYSA-N
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Description

N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of an adamantyl group, a sulfonyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the adamantylamine derivative, which is then reacted with a sulfonyl chloride to introduce the sulfonyl group. The resulting intermediate is further reacted with 4-aminophenyl-2-thiophenecarboxamide under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can affect the binding affinity to enzymes or receptors. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, further modulating its effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-aminoanilino)sulfonyl]phenyl}-2-thiophenecarboxamide
  • N-{4-[(4-methylphenyl)sulfonyl]phenyl}-2-thiophenecarboxamide
  • N-{4-[(4-chlorophenyl)sulfonyl]phenyl}-2-thiophenecarboxamide

Uniqueness

N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds and can lead to unique biological activities and applications .

Properties

IUPAC Name

N-[4-(1-adamantylsulfamoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S2/c24-20(19-2-1-7-27-19)22-17-3-5-18(6-4-17)28(25,26)23-21-11-14-8-15(12-21)10-16(9-14)13-21/h1-7,14-16,23H,8-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPBQXAJJWCKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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